

Application Note: Quantification of Amoxicilloic Acid using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Amoxicilloic acid

Cat. No.: B1205715

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Introduction

Amoxicillin is a widely utilized β -lactam antibiotic effective against a broad spectrum of bacteria. [1][2] Its therapeutic efficacy is, however, compromised by its susceptibility to degradation, primarily through the hydrolysis of the β -lactam ring. This process yields **amoxicilloic acid**, an inactive and allergenic metabolite. [3][4][5] The quantification of **amoxicilloic acid** is therefore critical in pharmaceutical quality control to assess the stability and purity of amoxicillin formulations, as well as in clinical and environmental studies to monitor drug degradation and metabolism. [6][7] High-Performance Liquid Chromatography (HPLC) stands out as the predominant analytical technique for this purpose, offering high specificity, sensitivity, and accuracy. This document provides detailed protocols for established HPLC methods for the quantification of **amoxicilloic acid**.

Principle of Separation

The primary degradation product of amoxicillin is **amoxicilloic acid**, which is formed via the hydrolysis of the amide bond in the β -lactam ring. [3] HPLC methods are adept at separating the more polar **amoxicilloic acid** from the parent amoxicillin compound. The most common approach is Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase. Amoxicillin, being less polar than **amoxicilloic acid**, is retained longer on the column. For enhanced retention of these polar analytes, ion-pair chromatography or derivatization techniques can be employed. [8][9]

Methodologies and Experimental Protocols

Two primary HPLC methods are detailed below: a standard Reversed-Phase HPLC method with UV detection, suitable for routine quality control, and a more sensitive method involving derivatization for fluorescence detection, ideal for biological matrices where concentrations are lower.

Protocol 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This robust method is widely used for the analysis of amoxicillin and its degradation products in pharmaceutical formulations and can be adapted for biological fluids.

1. Materials and Reagents

- Amoxicillin and **Amoxicilloic Acid** reference standards
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Potassium dihydrogen phosphate (KH_2PO_4)
- Orthophosphoric acid
- Ultrapure water
- 0.45 μm membrane filters

2. Instrumentation and Chromatographic Conditions

- HPLC System: A system equipped with a UV detector.[\[3\]](#)
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[\[3\]](#)
- Mobile Phase: 95:5 (v/v) mixture of phosphate buffer (e.g., 0.01 M KH_2PO_4 , adjusted to pH 4.4-4.8 with phosphoric acid) and acetonitrile or methanol.[\[3\]](#)[\[10\]](#)[\[11\]](#)

- Flow Rate: 1.0 mL/min.[3][12]
- Column Temperature: 30°C or ambient.[3][10]
- Detection Wavelength: 229 nm.[9][11]
- Injection Volume: 20 µL

3. Sample Preparation

- For Pharmaceutical Formulations (Tablets/Capsules):
 - Accurately weigh and powder a quantity of the formulation equivalent to 100 mg of amoxicillin.[12]
 - Transfer to a 100 mL volumetric flask and add approximately 50 mL of the mobile phase.[12]
 - Sonicate for 20 minutes to ensure complete dissolution.[12]
 - Make up the volume to 100 mL with the mobile phase.
 - Filter the solution through a 0.45 µm membrane filter before injection.[12]
- For Biological Fluids (Plasma):
 - To 200 µL of plasma, add 400 µL of cold methanol to precipitate proteins.[10][11]
 - Vortex the mixture for 1 minute.
 - Centrifuge at 10,000 rpm for 10 minutes.
 - Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.

4. Standard Preparation and Calibration

- Prepare a stock solution of **amoxicilloic acid** (e.g., 100 µg/mL) in the mobile phase.

- Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
- Inject each standard and construct a calibration curve by plotting peak area against concentration.

Protocol 2: HPLC with Post-Column Derivatization and Fluorescence Detection

This method offers enhanced sensitivity and is particularly suitable for determining low concentrations of **amoxicilloic acid** in biological fluids like plasma and urine.[\[8\]](#)[\[13\]](#)

1. Materials and Reagents

- All reagents from Protocol 1.
- Fluorescamine
- Boric acid
- Potassium hydroxide

2. Instrumentation and Chromatographic Conditions

- HPLC System: A standard HPLC system coupled with a post-column derivatization pump and a fluorescence detector.[\[8\]](#)
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: As described in Protocol 1.
- Flow Rate: 1.0 mL/min.
- Post-Column Reagent: Fluorescamine solution (e.g., 20 mg in 100 mL of acetonitrile). This reagent is delivered by a second pump at a flow rate of ~0.5 mL/min into a mixing tee post-column.

- Derivatization Conditions: The reaction is facilitated in a borate buffer (pH 9-10) environment, which can be introduced with the fluorescamine solution.
- Detection: Fluorescence detector set to an excitation wavelength of 390 nm and an emission wavelength of 475 nm.
- Injection Volume: 50-100 µL

3. Sample and Standard Preparation

- Follow the same procedures as outlined in Protocol 1. Due to the higher sensitivity, initial sample dilutions may need to be adjusted. The linear range for this method is typically in the nanogram level.^{[8][13]}

Quantitative Data Summary

The performance of various HPLC methods for the quantification of amoxicillin and its degradation products, including **amoxicilloic acid**, is summarized below.

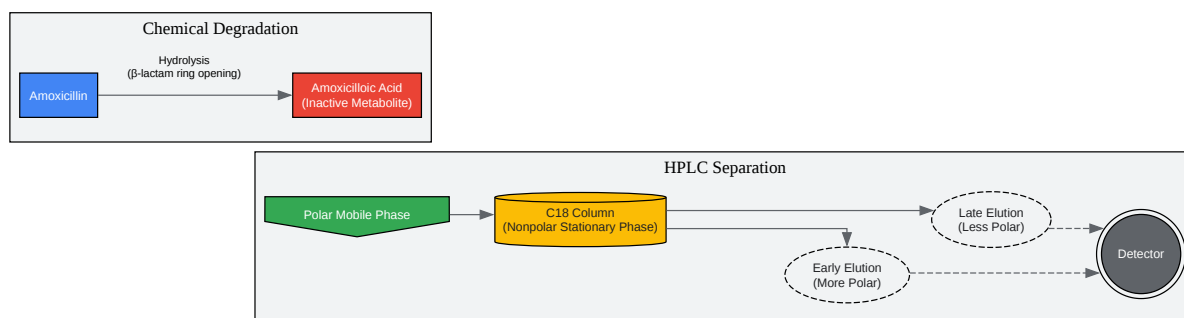
Method Type	Column	Mobile Phase	Detection	LOQ	LOD	Linearity Range	Reference
RP-HPLC-UV	C18 (250x4.6 mm, 5µm)	Phosphate Buffer (pH 4.4) : Methanol (95:5)	UV at 283 nm	1.25 µg/mL	0.41 µg/mL	20-100 µg/mL	[12]
RP-HPLC-UV	C18 (Lichrosorb, 10µm)	Phosphate Buffer (pH 4.8) : Acetonitrile (95:5)	UV at 229 nm	1 µg/mL (plasma)	0.1 µg/mL (plasma)	1-50 µg/mL	[10][11][14]
Ion-Pair RP-HPLC	C18 (Nucleosil)	Methanol : Phosphate Buffer (pH 6.0) (31:69) with Tetrabutylammonium	UV at 229 nm	N/A	10 ng/mL (plasma)	N/A	[8][9]
HPLC-Fluorescence	C18	N/A	Fluorescence (Post-column with fluorescamine)	2.5-5.0 µg/mL (urine)	N/A	50-400 ng (injected)	[13]
HPLC-Fluorescence	C18	Borate Buffer (pH 7.4)	Fluorescence (Pre-column with	N/A	N/A	5.0-30 µg/mL	[1][15]

AccQ-
Fluor)

LOQ: Limit of Quantification, LOD: Limit of Detection, N/A: Not Available in the cited literature.

Visualizations

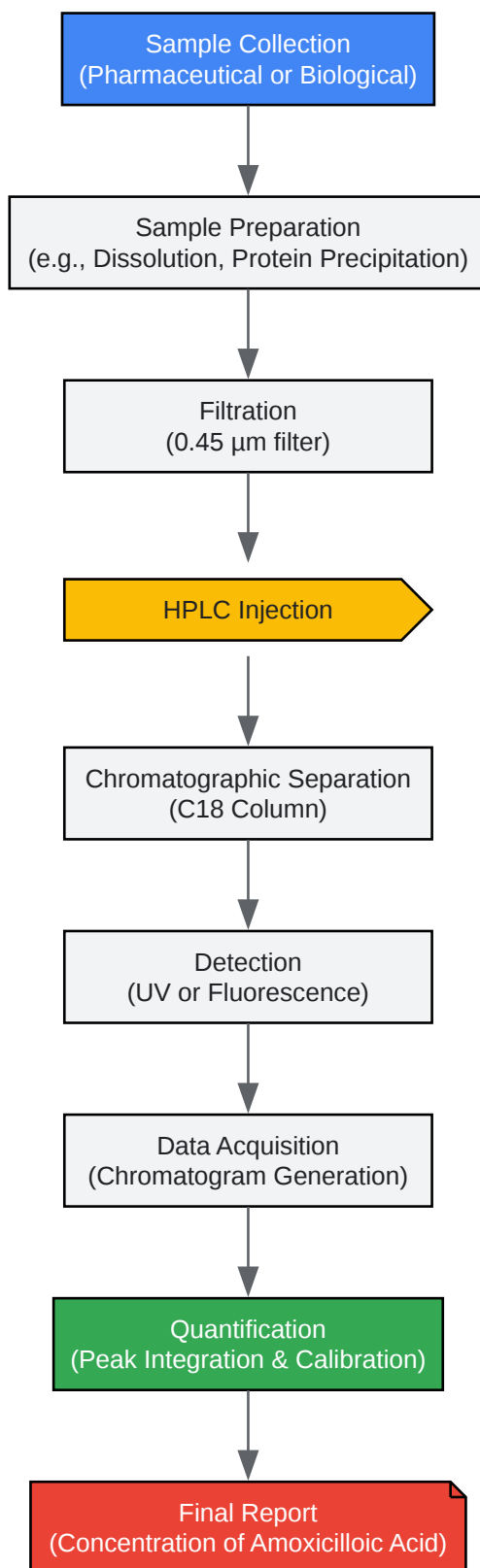
Logical Relationship and Separation Principle



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Caption: Degradation of Amoxicillin and its separation principle by RP-HPLC.

General Experimental Workflow for HPLC Analysis



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Caption: A typical workflow for the HPLC quantification of **amoxicilloic acid**.

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